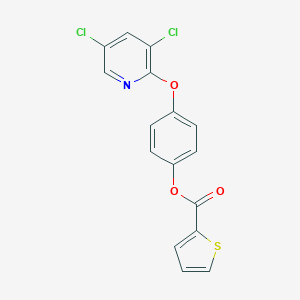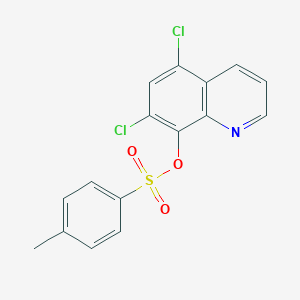![molecular formula C18H19N3O3 B246376 N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide](/img/structure/B246376.png)
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide, also known as NF-κB inhibitor, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Mécanisme D'action
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor works by inhibiting the activation of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB, which is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB is activated in response to various stimuli, including cytokines, growth factors, and microbial products. Once activated, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor works by blocking the activation of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB, thereby preventing its translocation to the nucleus and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TN-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideα), and the production of reactive oxygen species (ROS). N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has several advantages for lab experiments. It is a potent inhibitor of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB, which makes it a valuable tool for investigating the role of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB in various diseases. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor is also relatively easy to synthesize and is commercially available. However, there are also some limitations to using N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. Additionally, the optimal concentration of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor for a particular experiment may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several potential future directions for the research on N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor. One area of research is the development of more potent and selective N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitors. Another area of research is the investigation of the role of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, the use of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, the development of novel drug delivery systems for N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor may improve its efficacy and reduce its off-target effects.
Méthodes De Synthèse
The synthesis of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide is a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is 3-methyl-2-butanone, which is reacted with 2-nitrobenzaldehyde to form the corresponding nitroalkene. The nitroalkene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with furan-2-carboxylic acid to form the final product, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide.
Applications De Recherche Scientifique
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has been used in various studies to investigate the role of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
Formule moléculaire |
C18H19N3O3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c1-12(2)9-10-21-14-7-4-3-6-13(14)16(18(21)23)19-20-17(22)15-8-5-11-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,22)/b19-16- |
Clé InChI |
KDRVRABVBABRNR-MNDPQUGUSA-N |
SMILES isomérique |
CC(C)CCN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC=CO3)/C1=O |
SMILES |
CC(C)CCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CO3)C1=O |
SMILES canonique |
CC(C)CCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CO3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)

![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)

![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)




